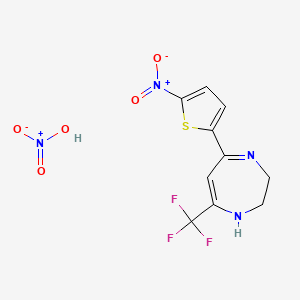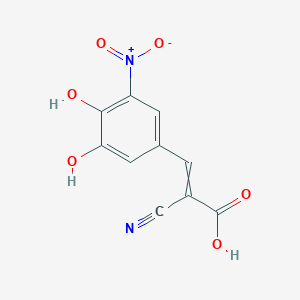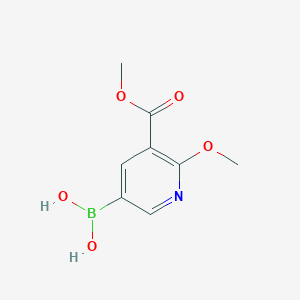
(6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted pyridine derivatives, depending on the coupling partner.
Applications De Recherche Scientifique
Chemistry: (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of biologically active molecules. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors and other therapeutic agents .
Industry: The compound is also used in the development of materials with specific electronic or optical properties. Its reactivity and stability make it suitable for use in various industrial applications, including the production of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid largely depends on its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Comparaison Avec Des Composés Similaires
- 6-Methoxy-3-pyridinylboronic acid
- 5-Methoxy-3-pyridineboronic acid pinacol ester
- 3-Pyridinylboronic acid
Comparison: (6-Methoxy-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is unique due to the presence of both a methoxy and a methoxycarbonyl group on the pyridine ring. This structural feature can influence its reactivity and the types of interactions it can participate in. Compared to other similar compounds, it may offer distinct advantages in terms of stability and specificity in certain reactions .
Propriétés
Formule moléculaire |
C8H10BNO5 |
|---|---|
Poids moléculaire |
210.98 g/mol |
Nom IUPAC |
(6-methoxy-5-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO5/c1-14-7-6(8(11)15-2)3-5(4-10-7)9(12)13/h3-4,12-13H,1-2H3 |
Clé InChI |
WWVFRCAOSNZJQF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)OC)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


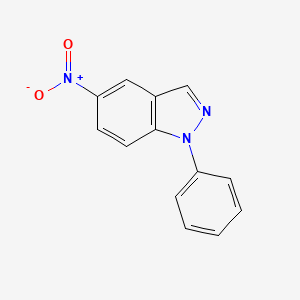

![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)
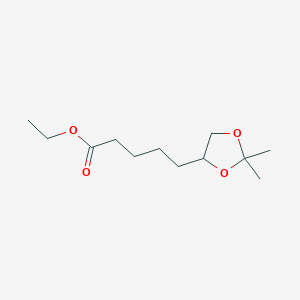
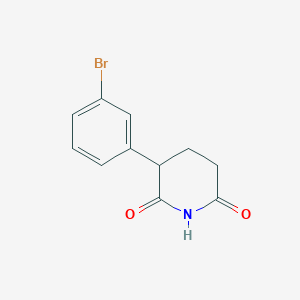
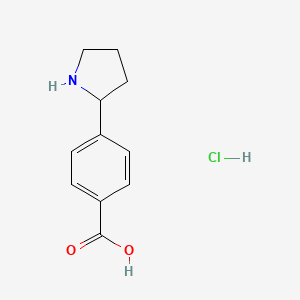


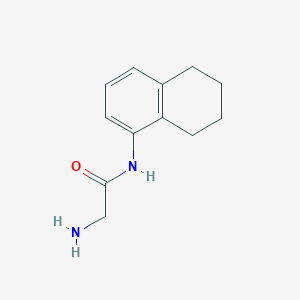
![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)
![[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12507357.png)
